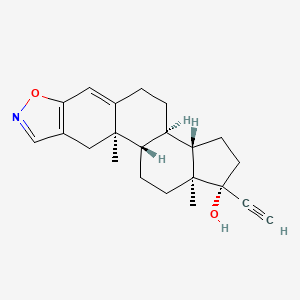

Pregna-2,4-dien-20-yno(2,3-d)isoxazol-17-ol, (17alpha)-

説明

Historical Trajectories of Danazol Research

The research trajectory of danazol began with its discovery in 1963, followed by its introduction for medical use in 1971 wikipedia.org. Early academic research aimed to understand its endocrine properties. These initial studies revealed that danazol acts as a weak androgen and anabolic steroid, a weak progestogen, a weak antigonadotropin, a weak steroidogenesis inhibitor, and a functional antiestrogen (B12405530) wikipedia.org. This multifaceted activity profile immediately positioned danazol as an interesting subject for further investigation into steroid pharmacology.

Significant early research focused on danazol's impact on the pituitary-ovarian axis. Studies in women of reproductive age proposed that a primary mode of action involved the suppression of this axis, inhibiting the output of gonadotropins from the pituitary gland hres.ca. Further research postulated additional mechanisms, including the inhibition of midcycle FSH and LH surges, inhibition of enzymes required for gonadal hormone synthesis, and competitive binding to steroid receptors at target organs hres.ca.

Academic research also explored danazol's effects on plasma proteins, observing a wide range of actions such as increasing prothrombin, plasminogen, antithrombin III, alpha-2-macroglobulin, C1 esterase inhibitor, and erythropoietin, while reducing fibrinogen, thyroid binding, and sex hormone binding globulins hres.ca. Studies also noted that danazol increases the proportion and concentration of testosterone (B1683101) carried unbound in the plasma hres.ca.

Over time, research expanded to investigate danazol's potential in treating various conditions. While its initial approval was for endometriosis, academic studies explored its use in fibrocystic breast disease, hereditary angioedema, immune thrombocytopenic purpura, and even certain hematological disorders like myelodysplastic syndromes drugbank.comnih.govwikipedia.orgresearchgate.net. Research findings have demonstrated varying degrees of efficacy across these conditions, contributing to a deeper understanding of danazol's diverse biological effects acpjournals.orgresearchgate.netcancernetwork.com.

Recent academic interest has also included investigating danazol's impact on telomere length in telomere diseases, with a phase I/II study showing a reduction in telomere attrition wikipedia.org. Studies have also explored its effects on megakaryocytes and proplatelet formation, suggesting potential mechanisms for its thrombopoietic action in certain hematological conditions ashpublications.org.

The historical trajectory of danazol research reflects a progression from initial characterization of its endocrine properties to broader investigations into its molecular mechanisms and potential applications in a range of diseases, driven by its unique steroid structure and complex pharmacological actions.

Here is a representation of some key milestones in Danazol research:

| Research Area | Key Findings (Representative) | Approximate Time Period | Source |

| Discovery and Introduction | Compound discovered, introduced for medical use. | 1963-1971 | wikipedia.org |

| Pituitary-Ovarian Axis Suppression | Proposed primary mode of action in reproductive-aged women. | Early 1970s | hres.ca |

| Multiple Mechanisms of Action | Identification of weak androgenic, progestogenic, antigonadotropic, steroidogenesis inhibitory, and antiestrogenic activities. | 1970s-1980s | wikipedia.orghres.ca |

| Effects on Plasma Proteins | Observed changes in various plasma protein levels. | 1970s-1980s | hres.ca |

| Application in Endometriosis | Demonstrated marked regression of ectopic endometrial tissue. | Early 1970s | hres.ca |

| Application in Hereditary Angioedema | Research exploring its effectiveness. | Late 1970s-Early 1980s | acpjournals.org |

| Application in Hematological Disorders | Investigation into use for conditions like ITP and MDS, exploring thrombopoietic effects. | More Recent | nih.govresearchgate.netcancernetwork.comashpublications.org |

| Impact on Telomere Length | Study showing reduction in telomere attrition in telomere diseases. | 2016 | wikipedia.org |

Evolution of Academic Research Paradigms for Steroidal Compounds

The academic research paradigms for steroidal compounds have undergone a significant evolution, moving from initial isolation and structural elucidation to sophisticated investigations of molecular mechanisms and targeted drug design. This evolution provides a crucial context for understanding the research trajectory of a compound like danazol.

Early steroid research in the early 20th century focused on isolating steroids from natural sources, such as animal adrenal glands and gonads, and determining their complex polycyclic structures britannica.comnih.govclinexprheumatol.org. Pioneering work in the 1930s and 1940s by researchers like Kendall and Reichstein led to the identification of key steroid hormones, including cortisone (B1669442) nih.govclinexprheumatol.org. The dramatic clinical effects observed with early steroid extracts, such as cortisone's impact on rheumatoid arthritis in the late 1940s, spurred intense research efforts towards practical and affordable synthesis methods nih.govclinexprheumatol.orgacs.org.

The mid-20th century saw the development of semi-synthetic routes to produce steroids, increasing their availability for research and therapeutic use nih.govclinexprheumatol.orgacs.org. This period marked a shift towards medicinal chemistry, with researchers modifying natural steroid structures to create synthetic analogs with altered pharmacological properties britannica.comacs.orgswolverine.com. The goal was often to enhance desired therapeutic effects while minimizing undesirable ones swolverine.com.

The discovery of steroid receptors in the latter half of the 20th century represented a major paradigm shift bmj.com. This moved research beyond simply observing physiological effects to understanding how steroids interact with specific protein targets within cells bmj.com. The identification and characterization of nuclear receptors for glucocorticoids, estrogens, and androgens in the 1970s and 1980s allowed researchers to investigate the molecular basis of steroid action, including their role as ligands for hormone-inducible transcription factors that regulate gene expression bmj.com. This era saw the cloning of steroid receptors, further facilitating detailed molecular studies bmj.com.

The evolution of research methodologies, including advancements in chemical analysis, radioisotope tracing, and later, molecular biology techniques, profoundly impacted steroid research britannica.combmj.com. These tools enabled more detailed investigations into steroid metabolism, synthesis pathways, and the intricate mechanisms by which steroid hormones exert their effects britannica.com.

In the context of this evolving landscape, danazol's emergence in the 1960s and its subsequent research fit within the paradigm of developing synthetic steroid analogs with unique pharmacological profiles drugbank.comwikipedia.org. Its complex mechanism, involving not only receptor binding but also enzyme inhibition and effects on binding globulins, reflected a growing understanding of the multifaceted ways steroids can influence biological processes nih.govwikipedia.orghres.ca. Research into danazol contributed to the broader knowledge base regarding the structure-activity relationships of synthetic steroids and the diverse targets they could influence beyond classical nuclear receptors. The ongoing research into danazol's effects on areas like telomere biology and megakaryopoiesis further illustrates the continued exploration of steroid-based compounds in novel research paradigms wikipedia.orgashpublications.org.

| Era | Research Focus | Key Methodologies/Concepts | Impact on Steroid Research | Source |

| Early 20th Century | Isolation, structural elucidation of natural steroids. | Chemical extraction, structural analysis. | Identification of key steroid hormones. | britannica.comnih.govclinexprheumatol.org |

| Mid-20th Century | Semi-synthetic production, synthesis of analogs. | Organic synthesis, medicinal chemistry. | Increased availability, creation of synthetic steroids with modified properties. | britannica.comnih.govclinexprheumatol.orgacs.orgswolverine.com |

| Late 20th Century | Identification and characterization of steroid receptors, molecular mechanisms. | Receptor binding assays, molecular biology, gene expression studies. | Understanding of how steroids exert effects at the molecular level, ligand-inducible transcription. | bmj.com |

| Late 20th Century - Present | Detailed metabolic pathways, structure-activity relationships, novel targets. | Advanced analytical techniques, radioisotopes, molecular biology, cell-based assays. | Deeper understanding of steroid action, exploration of diverse biological roles and targets. | britannica.comashpublications.org |

Note: This table provides a simplified overview of the evolution of research paradigms for steroidal compounds.

Structure

2D Structure

3D Structure

特性

Key on ui mechanism of action |

As a gonadotropin inhibitor, danazol suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins. Danazol also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production. Danazol may also directly inhibits ovarian steroidogenesis; bind to androgen, progesterone, and glucocorticoid receptors; bind to sex-hormone-binding globulin and corticosteroid-binding globulin; and increases the metabolic clearance rate of progesterone. Another mechanism of action by which danazol may use to facilitate regression of endometriosis is by decreasing IgG, IgM, and IgA concentrations, as well as phospholipid and IgG isotope autoantibodies. In the treatment of endometriosis, as a consequence of suppression of ovarian function, danazol causes both normal and ectopic endometrial tissues to become inactive and atrophic. This leads to anovulation and associated amenorrhea. In fibrocystic breast disease, the exact mechanism of action of danazol is unknown, but may be related to suppressed estrogenic stimulation as a result of decreased ovarian production of estrogen. A direct effect on steroid receptor sites in breast tissue is also possible. This leads to a disappearance of nodularity, relief of pain and tenderness, and possibly changes in the menstrual pattern. In terms of hereditary angioedema, danazol corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system. (Source: PharmGKB) |

|---|---|

CAS番号 |

17230-88-5 |

分子式 |

C22H27NO2 |

分子量 |

337.5 g/mol |

IUPAC名 |

(2R,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |

InChI |

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16?,17?,18?,20-,21-,22-/m0/s1 |

InChIキー |

POZRVZJJTULAOH-GSQPBCFPSA-N |

異性体SMILES |

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NO5 |

正規SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

外観 |

White to light yellow crystalline powder. |

melting_point |

224.2-226.8 225.6 °C |

他のCAS番号 |

17230-88-5 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Azol Cyclomen Danatrol Danazant Danazol Danazol Ratiopharm Danazol-ratiopharm Danocrine Danol Danoval Ladogal Norciden Panacrine |

製品の起源 |

United States |

Molecular Mechanisms of Danazol Action

Steroid Receptor Ligand Interactions

Danazol interacts with various steroid hormone receptors, exhibiting differing affinities and functional outcomes depending on the specific receptor. wikipedia.org

Androgen Receptor Modulation

Danazol is described as possessing a high affinity for the androgen receptor (AR). wikipedia.org It functions as an androgen receptor agonist. patsnap.com Binding to AR allows danazol to exert androgenic effects, which contribute to creating an environment unfavorable for the growth of certain tissues, such as endometrial tissue. patsnap.com This interaction can also lead to the inhibition of gonadotropin secretion. picmonic.com Studies in rats and women have shown that danazol/AR complexes can translocate to the nucleus, which is consistent with observed androgenic effects. nih.gov

Progesterone (B1679170) Receptor Binding and Agonism/Antagonism

Danazol exhibits moderate affinity for the progesterone receptor (PR). wikipedia.org Its activity at the PR is complex, and it can function as both an agonist and an antagonist depending on the specific bioassay, suggesting it could be considered a selective progesterone receptor modulator (SPRM). wikipedia.orgnih.gov While danazol itself has relatively low affinity and efficacy at the PR, one of its major metabolites, ethisterone (B1671409), is a weak progestogen and may contribute to the in vivo progestogenic activity of danazol. wikipedia.org Competitive binding studies have shown that danazol specifically binds to progesterone receptors. nih.gov However, the nuclear translocation of danazol/PR complexes is reported to be poor, which has led to controversy regarding its progestational versus antiprogestational effects. nih.gov

Glucocorticoid Receptor Affinities

Danazol has been shown to have moderate affinity for the glucocorticoid receptor (GR). wikipedia.org It is considered to act significantly as an agonist of the GR, potentially leading to immunosuppressive effects at sufficient concentrations. wikipedia.org Studies in rats have also demonstrated that danazol binds to the glucocorticoid receptor of rat liver cytosol. capes.gov.brnih.gov

Estrogen Receptor Interventions

Danazol is generally described as having poor or minimal affinity for the estrogen receptor (ER). wikipedia.orgnih.gov While its activity at the ER is considered minimal, very high concentrations of danazol can act as an ER agonist in vitro. wikipedia.org Despite poor binding affinity, circulating concentrations of danazol in vivo may be sufficient to occupy ER binding sites, potentially interfering with normal estrogen receptor dynamics and resulting in an antiestrogenic effect. nih.gov Some studies suggest that danazol competitively inhibits hypothalamic and pituitary estradiol (B170435) uptake by binding to cytosol estradiol receptors and promoting their translocation to the nucleus. sci-hub.se Research on benign breast disorders has indicated that patients with ER-positive lesions may respond better to danazol treatment. oup.com

Enzymatic Inhibition and Modulation

Steroidogenic Enzyme Targets (e.g., Cholesterol Side-Chain Cleavage Enzyme, Hydroxysteroid Dehydrogenases, Lyases)

Danazol has been found to inhibit a variety of steroidogenic enzymes to varying extents. wikipedia.orgnih.gov These targets include cholesterol side-chain cleavage enzyme, 3β-hydroxysteroid dehydrogenase/Δ⁵-⁴ isomerase, 17α-hydroxylase, 17,20-lyase, 17β-hydroxysteroid dehydrogenase, 21-hydroxylase, and 11β-hydroxylase. wikipedia.orgnih.gov

Studies in rat testes have shown that danazol competitively inhibits 3β-hydroxy-Δ⁵-steroid dehydrogenase-isomerase (apparent enzymatic inhibition constant, Ki = 5.8 μM), 17α-hydroxylase (Ki = 2.4 μM), 17,20 lyase (Ki = 1.9 μM), and 17β-hydroxysteroid dehydrogenase (Ki = 4.4 μM). oup.com In human corpus luteum microsomes, danazol inhibited 3β-hydroxysteroid dehydrogenase, 17,20-lyase, 17α-hydroxylase, and 17β-hydroxysteroid dehydrogenase. nih.gov In vitro studies using human placental tissue have shown that danazol can inhibit the mitochondrial cholesterol side-chain cleavage enzyme, albeit slightly and in a dose-dependent manner. nih.gov At a concentration of 100 μM, the enzyme activity was 65% of controls. nih.gov Danazol also dose-dependently inhibits mitochondrial 3β-hydroxysteroid dehydrogenase (IC₅₀ = 3.1 μM; Ki = 1 μM, noncompetitive inhibition) and cytoplasmic 20α-hydroxysteroid dehydrogenase (IC₅₀ = 1.4 μM; Ki = 2.6 μM, competitive inhibition) in human placental tissue. nih.gov

Data Table: Inhibition of Steroidogenic Enzymes by Danazol (in vitro)

| Enzyme | Tissue Source | Inhibition Type | Apparent Ki (μM) |

| 3β-Hydroxysteroid Dehydrogenase/Δ⁵-⁴ Isomerase | Rat Testis | Competitive | 5.8 oup.com |

| 17α-Hydroxylase | Rat Testis | Competitive | 2.4 oup.com |

| 17,20-Lyase | Rat Testis | Competitive | 1.9 oup.com |

| 17β-Hydroxysteroid Dehydrogenase | Rat Testis | Competitive | 4.4 oup.com |

| 3β-Hydroxysteroid Dehydrogenase | Human Corpus Luteum | Inhibited | Not specified |

| 17,20-Lyase | Human Corpus Luteum | Inhibited | Not specified |

| 17α-Hydroxylase | Human Corpus Luteum | Inhibited | Not specified |

| 17β-Hydroxysteroid Dehydrogenase | Human Corpus Luteum | Inhibited | Not specified |

| Cholesterol Side-Chain Cleavage Enzyme | Human Placenta | Inhibited | Not specified |

| 3β-Hydroxysteroid Dehydrogenase | Human Placenta | Noncompetitive | 1.0 nih.gov |

| 20α-Hydroxysteroid Dehydrogenase | Human Placenta | Competitive | 2.6 nih.gov |

Note: This table summarizes findings from various in vitro studies and may not represent a comprehensive list of all inhibited enzymes or tissue sources.

The inhibition of these enzymes leads to a reduction in the biosynthesis of various steroids, including estradiol, progesterone, and testosterone (B1683101). wikipedia.org This direct inhibition of steroidogenesis is considered one of danazol's major pharmacological effects. nih.gov

Aromatase Activity Modulation

Danazol has been shown to influence aromatase activity, an enzyme crucial for the conversion of androgens to estrogens. Studies investigating the effect of danazol on endometriosis-derived stromal cells demonstrated that danazol can competitively inhibit aromatase activity. ijfs.irnih.gov This inhibition occurs without affecting the mRNA or protein levels of aromatase. nih.gov At concentrations greater than 10⁻⁶ M, danazol significantly suppressed aromatase activity in these cells under both basal and prostaglandin (B15479496) E₂-stimulated conditions. nih.gov While some studies indicate a weak inhibition of aromatase, others suggest it could be potent and clinically relevant. wikipedia.org One study reported 44% inhibition at a concentration of 10 μM. wikipedia.org The competitive nature of this inhibition suggests danazol directly interacts with the enzyme's active site, competing with endogenous substrates. ijfs.irnih.gov

Cytochrome P450 Enzyme System Interactions (e.g., CYP2J2, CYP3A4)

Danazol interacts with the cytochrome P450 (CYP) enzyme system, which is involved in the metabolism of various endogenous and exogenous compounds, including steroids and drugs. Danazol is primarily metabolized in the liver by enzymes such as CYP3A4. wikipedia.org Research indicates that danazol is a major substrate for CYP3A4, contributing approximately 86% to its metabolism in human liver microsomes. researchgate.net It is also metabolized to a lesser extent by CYP2D6, with an 11% contribution. researchgate.net

Furthermore, danazol has been identified as an inhibitor of certain CYP enzymes, including CYP2J2 and CYP3A4. tandfonline.comresearchgate.netfrontiersin.org CYP2J2 is an extrahepatic enzyme involved in the metabolism of endogenous polyunsaturated fatty acids and various drugs. researchgate.nettandfonline.comresearchgate.netwashington.edu Danazol has been shown to strongly inhibit CYP2J2-mediated metabolism of certain substrates in a substrate-independent manner. researchgate.net This inhibition may occur by blocking the active site of the enzyme. researchgate.net Danazol's inhibitory effect on CYP2J2 is also potent on CYP3A4, as these enzymes share overlapping substrate spectra. tandfonline.comresearchgate.net

Other Enzyme Systems (e.g., ALA Synthase, Steroid Sulfatase, ADAMTS13)

Beyond aromatase and cytochrome P450 enzymes, danazol influences other enzyme systems. Danazol is known to induce ALA synthase, an enzyme involved in the synthesis of porphyrins. nih.gov This induction is significant as it relates to the contraindication of danazol in individuals with porphyria. nih.gov

Danazol has also been found to inhibit steroid sulfatase (STS), an enzyme that hydrolyzes sulfated steroid precursors like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHAS) and estrone (B1671321) sulfate (E1S) into their unconjugated, biologically active forms. wikipedia.orgnih.govnih.govwikipedia.org Inhibition of STS can affect the levels of active steroid hormones in peripheral and target tissues. nih.gov Studies have shown that danazol, at concentrations comparable to those achieved in vivo during therapy, can potently inhibit steroid sulfatase activity. nih.gov For example, danazol at concentrations of 10⁻⁶ to 1.4 x 10⁻⁴ M strongly inhibited the hydrolysis of DHAS and the hydrolysis and formation of estradiol-17β from E1S. nih.gov Another study reported a significant inhibition of estrone sulfatase (20% with 50 μM danazol). nih.gov

In the context of hematological disorders, particularly thrombotic thrombocytopenic purpura (TTP), danazol has been explored for its potential effects on ADAMTS13, a metalloprotease that cleaves von Willebrand factor. cancermedicineandhematology.comresearchgate.netscivisionpub.comnih.gov Deficiency or inhibition of ADAMTS13 activity is central to the pathophysiology of TTP. scivisionpub.comnih.gov While danazol has been used in the treatment of certain hematological conditions like immune thrombocytopenic purpura (ITP) and myelodysplastic syndromes (MDS), its precise mechanism of action in these conditions, including any direct interaction with ADAMTS13, is not fully understood. cancernetwork.com Some evidence suggests an immune-mediated impact in MDS, potentially involving a reduction in antiplatelet IgG levels in responding ITP patients, rather than solely direct enzyme modulation. cancernetwork.com

Gonadotropin Regulation and Pituitary-Gonadal Axis Modulation

A key mechanism of danazol involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, primarily through its effects on gonadotropin secretion. wikipedia.orgdrugbank.compatsnap.comhres.ca

Suppression of Gonadotropin Secretion

Danazol acts as an antigonadotropin by suppressing the output of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. wikipedia.orgdrugbank.compatsnap.comhres.ca This suppression is considered a primary mode of action in women of reproductive age. hres.ca Danazol inhibits the midcycle surges of FSH and LH, thereby reducing ovarian estrogen production. drugbank.comhres.ca While the exact mechanism of this suppression is not entirely clear, it is believed to involve danazol-androgen receptor binding at the central hypothalamo-pituitary level. karger.com Studies in castrated rats have shown that danazol can lower peripheral FSH and LH concentrations and decrease pituitary gonadotropin content. karger.com In women with regular menstrual cycles, danazol treatment inhibits ovulation. karger.com

Hypothalamic-Pituitary-Gonadal Axis Feedback Disruption

Danazol disrupts the normal feedback mechanisms within the HPG axis. The HPG axis is regulated by a complex interplay of hormones, where gonadal steroids exert feedback effects on the hypothalamus and pituitary. mdpi.comclinical-laboratory-diagnostics.commdpi.com In women, the feedback of gonadal steroids is complex and varies throughout the menstrual cycle. clinical-laboratory-diagnostics.com

Plasma Protein Binding Dynamics

Danazol significantly influences the dynamics of plasma protein binding for various steroid hormones. Danazol is known to bind to several plasma proteins, including albumin, sex hormone-binding globulin (SHBG), and corticosteroid-binding globulin (CBG). wikipedia.orgoup.com

Binding to SHBG is considered particularly clinically important. wikipedia.org Danazol binds to and occupies SHBG and CBG, which are carrier proteins for androgens, estrogens, progesterone, and cortisol. wikipedia.orgoup.com This occupation leads to an increase in the ratio of free to plasma protein-bound testosterone, estradiol, progesterone, and cortisol. wikipedia.orgoup.com In addition to competitive binding, danazol also decreases the hepatic production of SHBG, leading to reduced SHBG levels. wikipedia.org This downregulation of SHBG likely contributes to the increased levels of free steroid hormones. wikipedia.org The decrease in hepatic SHBG production is thought to be mediated by danazol's effects on estrogenic and androgenic activity in the liver, as androgens tend to decrease and estrogens tend to increase hepatic SHBG synthesis. wikipedia.org

Studies have shown a dose-related fall in SHBG and a rise in the percentage of free testosterone during danazol treatment. drugbank.com While the percentage of free testosterone increases, the effect on the concentration of total and free testosterone can be less clear, potentially influenced by increases in metabolic clearance rates. drugbank.com

The interference of danazol and its metabolites with the binding of hormones like testosterone, cortisol, and thyroxine to plasma proteins means that measurements of total hormone levels may be decreased, while the percentage of free hormones is increased. oup.com

Interactions with Sex Hormone-Binding Globulin (SHBG)

Danazol is known to bind to SHBG, a protein primarily responsible for transporting androgens and estrogens in the bloodstream karger.comwikipedia.org. This binding interaction is considered clinically important wikipedia.org. Studies have shown that danazol can displace testosterone and estradiol from SHBG karger.com. Furthermore, danazol has been observed to suppress hepatic production of SHBG, leading to decreased SHBG levels wikipedia.org. This effect on SHBG synthesis is thought to be mediated by danazol's influence on hepatic estrogenic and androgenic activity; androgens tend to decrease hepatic SHBG synthesis, while estrogens tend to increase it wikipedia.org.

Competitive binding studies have demonstrated that danazol, along with d-norgestrel and norethisterone, exhibits marked testosterone displacing activity from SHBG nih.gov. Research indicates that the reduced SHBG binding capacity observed during danazol therapy is primarily due to danazol occupying the binding sites, with a lesser contribution from a decrease in the actual protein concentration nih.gov. It has been calculated that therapeutic serum levels of danazol can significantly exceed the total SHBG capacity in serum, suggesting almost complete occupation of binding sites nih.gov. Ethisterone, a major metabolite of danazol, has also been implicated in competing with testosterone for SHBG binding sites medchemexpress.com.

The interaction of danazol with SHBG leads to a decrease in the bound fraction of sex hormones, consequently increasing the proportion of free, biologically active hormones in the circulation wikipedia.orgnih.gov.

Interactions with Corticosteroid-Binding Globulin (CBG)

In addition to SHBG, danazol also interacts with Corticosteroid-Binding Globulin (CBG), which is responsible for binding progesterone and cortisol karger.comwikipedia.org. In vitro studies have shown that danazol can displace progesterone and cortisol from CBG karger.com. While this interaction has been demonstrated, its clinical significance is not as clearly established as the interaction with SHBG karger.com. By binding to CBG, danazol can increase the ratio of free to plasma protein-bound progesterone and cortisol wikipedia.org.

Influence on Free Steroid Hormone Bioavailability

The binding of danazol to both SHBG and CBG has a direct consequence on the bioavailability of endogenous steroid hormones wikipedia.orgnih.gov. By occupying the binding sites on these transport proteins and, in the case of SHBG, reducing protein synthesis, danazol increases the concentration of unbound, or "free," steroid hormones in the plasma wikipedia.orgnih.gov. This increase in the free fraction of hormones like testosterone, estradiol, progesterone, and cortisol enhances their availability to interact with their respective receptors in target tissues, thereby increasing their biological effects wikipedia.orgnih.gov.

For instance, studies in premenopausal women treated with danazol have shown a significant increase in the percentage of free testosterone wikipedia.org. The ability of danazol to increase free testosterone levels suggests that some of its weak androgenic effects are indirectly mediated by facilitating the activity of testosterone and dihydrotestosterone (B1667394) through their displacement from SHBG wikipedia.org.

The following table summarizes the interactions of Danazol with SHBG and CBG and its effect on free steroid hormone bioavailability:

| Binding Protein | Steroid Hormones Bound by Protein | Danazol Interaction | Effect on Free Hormone Levels |

| Sex Hormone-Binding Globulin (SHBG) | Androgens (e.g., Testosterone), Estrogens (e.g., Estradiol) | Binds to SHBG, displaces steroids, decreases hepatic SHBG production | Increased |

| Corticosteroid-Binding Globulin (CBG) | Progesterone, Cortisol | Binds to CBG, displaces steroids (in vitro) | Increased (clinical significance less clear) karger.com |

Research findings highlight the impact of danazol on SHBG binding capacity. As shown in a study comparing danazol and gestrinone (B1671454) treatment, mean SHBG binding capacity significantly decreased after treatment with danazol medchemexpress.com.

| Treatment Group | Initial Mean SHBG Binding Capacity (nmol/l) | Mean SHBG Binding Capacity after 1 week (nmol/l) | Mean SHBG Binding Capacity after 4 weeks (nmol/l) |

| Danazol (400 mg/d) | 66.9 medchemexpress.com | 36.1 medchemexpress.com | 11.1 medchemexpress.com |

| Gestrinone (5 mg/week) | 56.4 medchemexpress.com | 28.1 medchemexpress.com | 7.1 medchemexpress.com |

This reduction in SHBG binding capacity, coupled with the displacement of steroids, contributes to the observed increase in the percentage of free testosterone and other steroid hormones wikipedia.orgmedchemexpress.com.

Cellular and Subcellular Effects of Danazol

Gene Expression Regulation

Danazol exerts significant influence on gene expression, impacting the transcription of various genes, including those involved in steroid hormone signaling, telomere maintenance, and multidrug resistance.

Transcriptional Modulation of Estrogen Receptors

Studies have shown that danazol can decrease the transcription rate of the estrogen receptor (ER) gene. Administration of danazol has been observed to reduce the levels of both estrogen receptor protein and its corresponding mRNA in human monocytes. Specifically, one study indicated that danazol administration for over a month reduced ER levels by approximately 50% and ER mRNA levels by about 20% in monocytes. A run-on assay further demonstrated that danazol decreased the transcription rate of the ER gene by approximately 50% in these cells. This suggests that danazol may reduce estrogen predominance by decreasing the transcription of the ER gene, leading to reduced ER mRNA and protein expression. nih.gov

Telomerase Gene (hTERT) Expression and Telomere Dynamics

Danazol has been shown to influence the expression of the telomerase reverse transcriptase (hTERT) gene and impact telomere dynamics. hTERT is a key component of telomerase, an enzyme that maintains telomere length. Androgens, including danazol, have been used to promote telomere elongation in patients with telomeropathies or telomere syndromes. mdpi.comnih.gov Research indicates that danazol can regulate the expression of the telomerase gene in both in vitro and animal models. mdpi.com Studies using cultured circulating lymphocytes from healthy donors with short telomeres demonstrated a significant increase in hTERT expression after exposure to danazol, with increases ranging from 7.8- to 22.2-fold relative to control. mdpi.com Furthermore, significant telomere elongation has been observed in cultured lymphocytes from a notable percentage of donors after danazol exposure. mdpi.com This telomere elongation is associated with an increase in telomerase activity. mdpi.com The beneficial effects of androgen derivatives like danazol on cell proliferation rates and telomere elongation in cells from patients with dyskeratosis congenita (DKC) and mutations in telomerase genes (TERT and TERC) are thought to be mediated by the upregulation of TERT via the stimulation of the intracellular estrogen receptor, consequently enhancing telomerase enzymatic activity. mdpi.com

Data on hTERT Expression Increase with Danazol:

| Study Type | Cell Type | Increase in hTERT Expression (fold relative to control) |

| In vitro | Cultured lymphocytes | 7.8 to 22.2 |

Data on Telomere Length Increase with Danazol:

| Study Type | Cell Type | Percentage of Donors with Significant Telomere Elongation | Range of Telomere Length Increase (kb) |

| In vitro | Cultured lymphocytes | 50% (9 out of 18 donors) | 0.06 to 2.06 |

Effects on mRNA Transcription of Progesterone (B1679170) Receptors

Danazol's effects on progesterone receptor (PR) mRNA transcription are complex and appear to involve both initial inhibition and subsequent induction. Short-term molecular studies on mammary cancer cell line T-47D indicated that both progesterone and danazol initially inhibit mRNA transcription of progesterone receptors. capes.gov.brnih.gov However, 24 hours after treatment, an induction of progesterone receptor mRNA transcription is observed, which is particularly marked in danazol-treated cells. capes.gov.brnih.gov Further studies have confirmed that while progesterone receptors are down-regulated by short-term progestin action at the mRNA transcript level, danazol can subsequently produce an enhanced cellular response, inducing progesterone receptors in the presence of estrogenic agents. capes.gov.brnih.gov In uteri from danazol-treated rats, a doubling of progesterone receptor concentrations was observed compared to control uteri. capes.gov.brnih.gov In T-47D cells, danazol treatment led to increased progesterone receptor concentrations compared to control cells, following an initial period of suppression. capes.gov.brnih.gov

Data on Progesterone Receptor Concentration in T-47D Cells:

| Treatment | Progesterone Receptor Concentration (fmol/mg protein) |

| Control | 152.6 ± 7.0 |

| Danazol | 558.4 ± 32.0 |

Regulation of Multidrug Resistance-Related Genes (e.g., ABCB1)

Danazol has been investigated for its effects on multidrug resistance (MDR), a significant obstacle in cancer treatment. Studies have shown that danazol can down-regulate the expression of the ABCB1 gene, also known as MDR1, which encodes the efflux pump P-glycoprotein. nih.govresearchgate.netresearchgate.net Overexpression of ABCB1 is a common mechanism of MDR in various cancer cells. mdpi.com In the multidrug-resistant cancer cell line KB/VIN, treatment with danazol significantly down-regulated ABCB1 gene expression. nih.govresearchgate.netresearchgate.net This down-regulation was observed after 24, 48, and 72 hours of danazol treatment. nih.govresearchgate.net

STAT3 Pathway Modulation and Associated Gene Networks (e.g., c-Myc, CDC25, CDK1, p21)

Danazol has been shown to mediate collateral sensitivity in multidrug-resistant cancer cells, partly through the modulation of the STAT3 pathway and its downstream gene networks. nih.govresearchgate.netnih.gov In multidrug-resistant cancer cells, danazol reduced STAT3 phosphorylation. nih.govresearchgate.netnih.gov STAT3 is a transcription factor involved in regulating genes related to cell survival, proliferation, invasion, and metastasis. researchgate.net Danazol treatment also decreased the expression of STAT3-regulated genes involved in cell survival, such as c-Myc, CDC25, and CDK1, in multidrug-resistant cells. nih.govresearchgate.netnih.govresearchgate.net Conversely, danazol upregulated the expression of the cell cycle inhibitor p21 in these cells. nih.govresearchgate.netnih.govresearchgate.net ELISA results confirmed that danazol reduced the concentration of c-Myc and its upstream protein STAT3-pY705 in multidrug-resistant KB/VIN cells. nih.govresearchgate.netresearchgate.net Decreases in downstream signaling proteins, CDC25 and CDK1, were also observed. nih.govresearchgate.netresearchgate.net Docking studies suggest that danazol can favorably bind with STAT3. nih.govresearchgate.netnih.gov

Summary of Danazol's Effects on STAT3 Pathway and Downstream Genes in MDR Cells:

| Protein/Gene | Effect of Danazol Treatment |

| STAT3 phosphorylation | Reduced |

| c-Myc | Reduced |

| CDC25 | Inhibited activation/Decreased concentration |

| CDK1 | Inhibited activation/Decreased concentration |

| p21 | Upregulated |

Cellular Proliferation and Differentiation Pathways

Danazol influences cellular proliferation and differentiation pathways, with observed effects varying depending on the cell type and context. Steroid hormones and their receptors, which are modulated by danazol, are known to regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues. drugbank.com

In the context of multidrug-resistant cancer cells, danazol has been shown to induce cytotoxicity, cell cycle arrest at the G2/M phase, and caspase-8-related early apoptosis. nih.govresearchgate.netnih.gov Danazol treatment can dysregulate the cell cycle and induce apoptosis in breast cancer cells. researchgate.net

Danazol has also been studied for its effects on endothelial cells and angiogenesis, the formation of new blood vessels. In vitro models using human umbilical vein endothelial cells (HUVEC) demonstrated that danazol decreased endothelial cell proliferation and tube length, two critical steps in angiogenesis. researchgate.net However, cellular invasion through extracellular matrix was not significantly affected by danazol under the tested conditions. researchgate.net These findings suggest that danazol can interfere with certain aspects of angiogenesis. researchgate.net

In the context of telomeropathies and bone marrow failure syndromes, the ability of danazol to promote telomere elongation and increase telomerase activity is linked to improved proliferation rates of hematopoietic cells. mdpi.commdpi.com This indicates a pro-proliferative effect in specific cell populations with compromised telomere maintenance. mdpi.commdpi.com

The effects of danazol on cellular differentiation are also implied by its interactions with steroid hormone receptors, which play roles in differentiation processes in various tissues. drugbank.comfrontiersin.org For instance, the induction of progesterone receptors by danazol could influence differentiation pathways in reproductive tissues. capes.gov.brnih.gov

Inhibition of Cellular DNA Synthesis (e.g., in Endometrial Stromal Cells, Submaxillary Glands)

Danazol has been shown to inhibit DNA synthesis in specific cell types. Studies involving human cultured endometrial stromal cells indicated that danazol inhibited [³H]thymidine incorporation in a dose-dependent manner. This effect was blocked by cyproterone (B1669671) acetate (B1210297), suggesting mediation through androgen receptors. At higher concentrations (10⁻⁵ M), danazol exhibited toxic effects on these cells, leading to the destruction of cell organelles and cytoskeleton, while lower concentrations (10⁻⁷ M) increased cytoplasmic lysosomes researchgate.netnih.govkarger.com.

In male rats, intragastric administration of danazol significantly reduced the number of S-phase cells labeled with bromodeoxyuridine (BrdU) in the submaxillary glands. This effect was observed alongside reduced plasma levels of luteinizing hormone and testosterone (B1683101), suggesting potential antiandrogenic and/or antigonadotropic actions contributing to the inhibition of DNA synthesis in these androgen-dependent glands researchgate.netnih.gov.

A summary of findings on DNA synthesis inhibition:

| Cell Type | Effect on DNA Synthesis | Mechanism | Reference |

| Endometrial Stromal Cells | Inhibited (dose-dependent) | Mediated by androgen receptors | researchgate.netnih.govkarger.com |

| Submaxillary Glands (rat) | Inhibited | Potential antiandrogenic/antigonadotropic | researchgate.netnih.gov |

Cell Cycle Arrest Mechanisms

Research indicates that danazol can induce cell cycle arrest, particularly in certain cancer cell lines. In multidrug-resistant (MDR) cancer cells, danazol has been shown to induce arrest at the G2/M phase of the cell cycle nih.govresearchgate.netsigmaaldrich.comnih.gov. This effect was associated with the suppression of STAT3 phosphorylation and the reduced expression of STAT3-regulated genes involved in cell survival, such as c-Myc, CDC25, and CDK1. Additionally, danazol upregulated the cell cycle inhibitor p21 in these cells nih.govresearchgate.netsigmaaldrich.comnih.gov. These findings suggest that danazol influences key regulatory proteins and pathways that control cell cycle progression.

Apoptosis Induction in Select Cell Populations (e.g., Multidrug-Resistant Cancer Cells)

Danazol has demonstrated the ability to induce apoptosis in specific cell populations, including multidrug-resistant cancer cells. In MDR cancer cells, danazol induced caspase-8-related early apoptosis nih.govresearchgate.netsigmaaldrich.comnih.gov. This apoptotic effect appears to be linked to the inhibition of the STAT3 pathway nih.govresearchgate.netnih.gov.

Studies on adenomyotic uteri treated with danazol have also indicated apoptosis induction. Ultrastructurally, many adenomyotic endometrial cells treated with danazol underwent postapoptotic necrosis, forming clusters of dead cells researchgate.net. In vitro studies further support that danazol has a direct effect on cell proliferation by inhibiting DNA synthesis and inducing apoptosis researchgate.netoup.com.

Summary of effects on cell cycle and apoptosis in MDR cancer cells:

| Effect | Mechanism/Associated Factors | Reference |

| Cell Cycle Arrest | G2/M phase arrest, suppression of STAT3, reduced c-Myc, CDC25, CDK1, upregulation of p21 | nih.govresearchgate.netsigmaaldrich.comnih.gov |

| Apoptosis Induction | Caspase-8-related early apoptosis, inhibition of STAT3 pathway | nih.govresearchgate.netsigmaaldrich.comnih.gov |

Immunological and Inflammatory Pathway Modulation

Immunological and Inflammatory Pathway Modulation

Influence on Immune Complex and Autoantibody Production

Danazol has been observed to influence immune complex and autoantibody production. In patients with endometriosis and elevated autoantibodies, danazol has been shown to significantly decrease levels of IgG, IgM, and IgA, as well as phospholipid and IgG isotope autoantibodies drugbank.comsanofi.usrxlist.com. A study in patients with adenomyosis who had high titers of autoantibodies, particularly to phospholipids, showed that danazol treatment led to a decrease in autoantibody titers over time nih.gov. Total serum levels of IgG and IgM were initially high in these patients, with IgM levels decreasing significantly during danazol treatment nih.gov. Danazol's inhibitory effect on the autoimmunologic response associated with adenomyosis has been noted nih.gov.

In a case of hereditary angioedema treated with danazol, circulating immune complexes disappeared nih.govnih.govresearchgate.net. These findings suggest that danazol can modulate the production or clearance of immune complexes and autoantibodies in certain conditions.

Regulation of Complement System Proteins (e.g., C1 Esterase Inhibitor)

Danazol is known to regulate proteins of the complement system, notably increasing levels of C1 esterase inhibitor (C1-INH). This effect is particularly relevant in the treatment of hereditary angioedema (HAE), a condition characterized by deficient or dysfunctional C1-INH patsnap.commolinahealthcare.commedscape.comhealthmatters.io. Danazol increases the serum concentration of C1-INH, which helps to prevent angioedema attacks in adults with HAE molinahealthcare.commedscape.com.

Studies have shown that danazol increases both C1 esterase inhibitor levels and levels of C4, a component of the complement system molinahealthcare.com. In patients with hereditary angioedema, danazol treatment resulted in a statistically significant increase in C4 and hemolytic complement 50% (CH50), along with the disappearance of circulating immune complexes nih.govresearchgate.net. While C1-INH levels remained unmodified in one short-term study, the therapeutic effect was suggested to involve promoting C4 synthesis and potentially a minor increase in C1-INH due to reduced consumption nih.govresearchgate.net. The primary function of C1 inhibitor is to regulate the activation of the complement and intrinsic coagulation pathways molinahealthcare.comhealthmatters.io.

Effects on Cytokine and Inflammatory Mediator Expression

Danazol influences the expression of various cytokines and inflammatory mediators. In a murine model, danazol treatment suppressed the expression of TNFα and downregulated the levels of INFγ and IL-2, while upregulating the anti-inflammatory factor IL-10 frontiersin.orgfrontiersin.orgfrontierspartnerships.org. This suggests a comprehensive effect on immune regulation frontiersin.orgfrontiersin.org.

In human endometriotic cells, danazol has been shown to exert a dose-dependent inhibitory action on both spontaneous and cytokine-induced IL-6 secretion oup.com. Concentrations of danazol comparable to therapeutic levels significantly inhibited IL-6 secretion oup.com. This inhibitory effect on IL-6 is consistent with danazol's reported immunoregulatory properties and its ability to inhibit the proliferation of T lymphocytes and the production of IL-1 and TNF-α by peripheral blood monocytes oup.com.

Furthermore, danazol has demonstrated the capability to directly inhibit the expression of monocyte chemotactic protein-1 (MCP-1), a chemokine that recruits and activates macrophages, in endometriotic cells nih.govresearchgate.net. This inhibition of MCP-1 expression by ectopic endometrial cells may contribute to the mechanisms underlying the clinical effects of danazol in conditions like endometriosis nih.govresearchgate.net.

In rats with liver injury and fibrosis, danazol, in combination with other treatments, reduced the expression of IL-6, IL-10, tumor necrosis factor α, and transforming growth factor β in blood lymphocytes elsevier.es. This highlights a complex modulation of cytokine expression depending on the cellular context and condition.

Summary of effects on cytokines and inflammatory mediators:

| Mediator/Cytokine | Effect | Cellular Context | Reference |

| TNFα | Suppressed | Murine model | frontiersin.orgfrontiersin.org |

| INFγ | Downregulated | Murine model | frontiersin.orgfrontiersin.org |

| IL-2 | Downregulated | Murine model | frontiersin.orgfrontiersin.org |

| IL-10 | Upregulated | Murine model | frontiersin.orgfrontiersin.orgfrontierspartnerships.org |

| IL-6 | Inhibited (dose-dependent) | Human endometriotic cells, rat lymphocytes | oup.comelsevier.es |

| IL-1 | Inhibited (production by monocytes) | Peripheral blood monocytes | oup.com |

| TNF-α | Inhibited (production by monocytes) | Peripheral blood monocytes | oup.com |

| MCP-1 | Inhibited (protein and mRNA expression) | Endometriotic cells | nih.govresearchgate.net |

| TGF-β | Reduced (mRNA expression) | Rat lymphocytes | elsevier.es |

Preclinical Investigative Approaches for Danazol

In Vitro Experimental Models

In vitro studies provide controlled environments to investigate the direct effects of danazol on specific cell types and biological processes.

Primary Cell Cultures (e.g., Porcine Granulosa and Luteal Cells)

Primary cell cultures, such as those derived from porcine granulosa and luteal cells, have been instrumental in understanding danazol's impact on steroidogenesis. In vitro experiments have demonstrated that danazol inhibits the biosynthesis of progesterone (B1679170) and estradiol-17β in cultured porcine granulosa cells. hres.casanofi.com It also inhibits progesterone production by cultured porcine luteal cells. hres.casanofi.com This inhibition of steroidogenesis by danazol is suggested to occur at a step distal to gonadotropin-receptor interaction and cyclic adenosine (B11128) monophosphate formation, likely through the inhibition of enzymes involved in steroid biosynthesis. hres.casanofi.com Danazol has been shown to inhibit both basal and luteinizing hormone (LH)-stimulated progesterone secretion in a dose-dependent manner in cultured porcine granulosa and luteal cells. nih.gov In the presence of testosterone (B1683101), danazol also inhibited estradiol (B170435) secretion by granulosa cells in a dose-dependent manner. nih.gov These findings support the hypothesis that danazol can directly inhibit ovarian steroidogenesis independently of its inhibitory action on gonadotropin secretion. nih.gov Studies on cultured human granulosa cells have also shown that danazol exerts direct inhibitory effects on steroidogenesis, with a dose-dependent inhibition of hCG-stimulated progesterone secretion. nih.gov

Established Cell Lines in Mechanistic Studies (e.g., Mammary Cancer Cell Line T-47D, Human Cultured Endometrial Stromal Cells, Multidrug-Resistant Cancer Cells)

Established cell lines are valuable tools for mechanistic studies of danazol's effects. In human mammary cancer cell lines like MCF-7, T-47D, and MDA-MB-231, danazol has been shown to block the uptake and conversion of estrone (B1671321) sulfate (B86663) to estradiol. nih.gov A significant effect was observed in T-47D cells, with an 85% decrease in these parameters compared to control values. nih.gov Danazol also inhibits sulfatase activity in these cell lines in a dose-dependent manner, with significant inhibition observed at a concentration of 1 µM. nih.gov This inhibitory effect was found to be competitive. nih.gov

Studies on human cultured endometrial stromal cells have investigated the direct effects of danazol on DNA synthesis and ultrastructure. Danazol inhibited DNA synthesis in these cells in a dose-dependent manner, similar to testosterone, but unlike medroxyprogesterone. karger.comresearchgate.net The effect of danazol at 10⁻⁷ M was blocked by cyproterone (B1669671) acetate (B1210297), suggesting mediation through androgen receptors. karger.comresearchgate.net Higher concentrations of danazol (10⁻⁵ M) showed toxic effects, destroying cell organelles and the cytoskeleton, leading to cell death. karger.com The presence of extracellular matrix can modulate the effects of danazol on endometrial cells. nih.gov Danazol inhibited endometrial cell growth, and this effect was stronger in the presence of Matrigel for epithelial cells. nih.gov Danazol also inhibited the formation of specific glandular structures, and this effect was dependent on the culture substrate used and was reversible. nih.gov

Danazol has also been investigated for its effects on multidrug-resistant (MDR) cancer cells. It has demonstrated selective cytotoxicity against MDR cancer cells compared to natural hormones. researchgate.netnih.gov Danazol induced G2/M phase arrest and caspase-8-related early apoptosis in MDR cancer cells. researchgate.netnih.gov Furthermore, danazol reduced STAT3 phosphorylation and the expression of STAT3-regulated genes involved in cell survival, such as c-Myc, CDC25, and CDK1, in MDR cancer cells. researchgate.netnih.gov It also upregulated the cell cycle inhibitor p21. researchgate.netnih.gov Docking studies suggest that danazol can bind favorably with STAT3. researchgate.netnih.gov These findings suggest that danazol exerts a collateral sensitivity effect by inhibiting the STAT3 pathway in MDR cancer cells. researchgate.netnih.gov Danazol also significantly down-regulated ABCB1 gene expression in the KB/VIN cell line, an MDR cell line. researchgate.net

Advanced In Vitro Systems (e.g., 3D Cell Culture, Organoids, Organ-on-a-Chip)

While the provided search results did not yield specific details on the use of advanced in vitro systems like 3D cell culture, organoids, or organ-on-a-chip for danazol research, these models represent a growing area in preclinical investigation. Such systems offer more physiologically relevant environments compared to traditional 2D cell cultures, potentially providing more predictive data on drug efficacy and toxicity. Their application in danazol research would likely focus on recapitulating the complex tissue microenvironments relevant to conditions treated by danazol, such as endometriosis or hormone-dependent cancers, to better understand drug penetration, metabolism, and cellular interactions in a more in vivo-like setting.

In Vivo Animal Models

In vivo animal models are crucial for studying the systemic effects of danazol, its pharmacokinetics, and its impact on complex physiological processes.

Rodent Models for Endocrine and Reproductive System Investigations (e.g., Rat Models of Precocious Puberty, Male Rat Submaxillary Gland Studies)

Rodent models, particularly rats, are commonly used to investigate danazol's effects on the endocrine and reproductive systems. The danazol-induced female rat model of precocious puberty is a preclinical model used to explore the causes and validate pharmacodynamics related to this condition. wuxibiology.comfrontiersin.org In neonatal female rats, danazol can prematurely activate the hypothalamic-pituitary-gonadal (HPG) axis, leading to a precocious puberty phenotype characterized by advanced vaginal opening and estrous cycle. wuxibiology.comfrontiersin.orgmdpi.com Studies using this model have shown that danazol administration significantly shortens the time of vaginal opening and increases the organ indexes of the uterus, ovary, hypothalamus, and hypophysis. frontiersin.org Significantly increased sex hormone levels, follicle maturation, and uterine wall thickening were also observed in danazol-treated rats. frontiersin.org Danazol has been shown to suppress serum LH by day 5 of treatment in castrated male rats, with the duration of suppression influenced by particle size of the administered danazol. nih.gov In cycling female rats, danazol prolonged the estrous cycle interval. nih.gov

In adult male rats, intragastric administration of danazol significantly reduced plasma levels of luteinizing hormone and testosterone. nih.gov Danazol also reduced the number of S-phase cells labeled with bromodeoxyuridine (BrdU) in the submaxillary glands, which are androgen-dependent. nih.gov These results suggest that danazol may possess antiandrogenic and/or antigonadotrophic properties. nih.gov Studies on spermatogenesis in adult male rats treated with danazol showed a marked drop in serum testosterone and a slower decrease in serum FSH, LH, and testis weight. researchgate.net Flow cytometric analysis indicated a decline in the absolute numbers of haploid cells (spermatids), tetraploid cells (mainly pachytene spermatocytes), and cells in the S-phase, suggesting inhibition of spermatogonia and/or primary spermatocyte proliferation. researchgate.net

Non-Rodent Animal Models in Pharmacological Research (e.g., Rhesus Monkeys, Dogs, Rabbits, Isolated Rat Heart)

Non-rodent animal models provide further insights into the pharmacological effects of danazol, particularly in species with reproductive physiology closer to humans. Rhesus monkeys have been used to study the effects of danazol on gonadotropin levels and reproductive function. hres.canih.gov In castrated female rhesus monkeys, danazol administration decreased plasma LH and FSH levels, which returned to pretreatment levels after discontinuation of the drug. nih.gov The administration of luteinizing hormone releasing factor (LH-RF) during danazol therapy caused a normal release of gonadotropins, suggesting that danazol's probable action is at the hypothalamic level. nih.gov Danazol was also found to be an effective oral contraceptive in female rhesus monkeys. hres.ca Preliminary results in juvenile rhesus monkeys treated with danazol for one year indicated no long-term effect on the reproductive function of females, although impairment of reproductive performance in males could not be excluded. hres.ca Studies in cycling rhesus monkeys showed that danazol shortens the luteal phase and decreases progesterone production via a direct effect on the gonad. doi.org

Studies in dogs have indicated that danazol at a single oral dose of 100 mg/kg did not cause cardiovascular effects. hres.ca

In rabbits, danazol administered orally to pregnant animals did not result in embryotoxicity or teratogenicity at certain doses. rxlist.com However, at higher doses, it resulted in inhibition of fetal development. rxlist.com Danazol was not progestational when administered orally to immature female rabbits. hres.ca It exhibited dose-related anti-progestational activity by inhibiting the endometrial response to concurrently administered progesterone. hres.ca Danazol has also been shown to have profound progestin-like activity in the rabbit uterus, potentially mediated through binding to cytosol progestin receptors. oup.comnih.gov This was evidenced by a tendency to decrease cytosol and nuclear progestin and estrogen receptor concentrations and an increase in uterine uteroglobin content with increasing doses. oup.comnih.gov Danazol was found to bind to the uterine progestin receptor in vitro with an affinity approximately 3.3% of that of progesterone. oup.comnih.gov In an extracorporeal shunt test in rabbits, danazol had no effect on thrombus weight or bleeding time. hres.ca Studies combining danazol with testosterone enanthate in male rabbits assessed the structural and functional activity of the epididymis, showing decreased sperm motility and count, reduced seminal plasma GPC levels, and changes in epididymal weight and contents. nih.gov

While "isolated rat heart" was mentioned in the initial query context, the search results did not provide specific preclinical research findings on the effects of danazol using this particular model.

Zebrafish Models for Gene Expression Studies

Zebrafish (Danio rerio) embryos have emerged as a valuable model organism in preclinical research due to their small size, optical transparency, high embryo number, and amenability to high-throughput screening mdpi.com. The zebrafish genome contains orthologs for a significant percentage of human genes, including many known drug targets, making them relevant for studying the potential effects of compounds on gene expression frontiersin.org.

While general studies highlight the use of zebrafish for gene expression analysis to predict potential toxicity or understand gene function nih.govwhiterose.ac.uk, specific research on Danazol's impact on gene expression in zebrafish models is noted in the context of rescuing gene expression in specific mutant models. For instance, Danazol was reported to rescue MBP (Myelin Basic Protein) gene expression in a zebrafish mutant that exhibited reduced or complete loss of MBP expression in the peripheral nervous system researchgate.net. This suggests the utility of zebrafish models in identifying compounds that can modulate specific gene pathways relevant to certain conditions. Gene expression analysis in zebrafish embryos can utilize methods such as reverse transcriptase-polymerase chain reaction (RT-PCR) to evaluate differential gene expression after compound exposure nih.gov.

Modelling Drug Absorption and Pharmacokinetics in Animal Systems

Modelling drug absorption and pharmacokinetics in animal systems is a crucial step in preclinical evaluation to understand how a compound is processed by a living organism. Danazol is a poorly water-soluble compound classified as BCS class II (low solubility/high permeability), which can lead to minimal oral bioavailability without appropriate formulation strategies acs.orgnih.gov. Animal models, such as rats and dogs, are commonly used to study the pharmacokinetic profile of drugs like Danazol.

Studies in Sprague-Dawley rats have been conducted to evaluate the oral exposure of Danazol following administration of different formulations. acs.org. These studies typically involve administering the compound orally and collecting blood samples over time to determine plasma concentrations of Danazol acs.org. Non-compartmental analysis is often used to evaluate the pharmacokinetic data obtained from these studies acs.org.

Furthermore, mechanistic oral drug absorption models, such as the Simcyp canine ADAM model, have been applied to Danazol to understand the interplay between the drug, formulation, and gastrointestinal physiology that impacts intestinal solubilization and oral absorption nih.govresearchgate.netcertara.com. Such modeling approaches can integrate data from various in vitro and in vivo studies to provide insights into factors affecting bioavailability researchgate.net. For example, modeling in fasted dogs has been used to understand the impact of different formulations on Danazol's pharmacokinetics nih.govcertara.comcertara.com.cn. These studies have suggested that complete in vitro solubilization might overestimate oral bioavailability if not corrected for in vivo conditions that promote gut luminal precipitation nih.govresearchgate.net. Additionally, certain solubilizing excipients might influence intestinal physiology, potentially reducing absorption, and the interaction with luminal bile salts could form mixed micelles negatively impacting intestinal permeability nih.govresearchgate.net.

Predictive and Translational Preclinical Methodologies

Predictive and translational preclinical methodologies aim to bridge the gap between in vitro and animal studies and the potential response in humans. These approaches utilize comparative analysis, computational tools, and specialized animal models to improve the predictability of preclinical findings.

Comparative Analysis of In Vitro and In Vivo Data

Comparative analysis of in vitro and in vivo data is essential for establishing correlations and predicting in vivo behavior based on in vitro findings. For poorly soluble drugs like Danazol (BCS class II), establishing in vitro-in vivo correlation (IVIVC) is particularly relevant bioline.org.brdissolutiontech.com. IVIVC aims to predict in vivo bioavailability characteristics from in vitro dissolution profiles bioline.org.brdissolutiontech.com.

Studies involving Danazol have demonstrated that in vitro powder dissolution data obtained under non-sink biorelevant conditions can correlate with in vivo data in rats following oral administration acs.orgresearchgate.net. The flow-through dissolution method (USP type 4 apparatus) has been successfully used for developing IVIVC for poorly soluble drugs, including Danazol capsules dissolutiontech.com. An established IVIVC can potentially reduce the need for extensive in vivo bioavailability studies, thereby shortening drug development time and lowering costs dissolutiontech.com.

Application of Computational Biology and In Silico Modeling

Computational biology and in silico modeling play an increasingly important role in preclinical research by providing tools for simulating biological processes and predicting drug behavior. These methods can integrate data from various sources (including in silico, in vitro, and in vivo) to build mechanistic models researchgate.net.

For Danazol, in silico mechanistic oral drug absorption models, such as the Simcyp canine ADAM model, have been developed and applied to analyze the pharmacokinetics of different oral formulations in dogs nih.govresearchgate.netcertara.com. These models provide a mechanistic understanding of how formulation affects oral absorption by simulating the drug-formulation-gastrointestinal physiology interplay nih.govresearchgate.net. Computational pharmacokinetic (PK) modeling methods like physiologically based pharmacokinetic (PBPK) modeling are valuable for translational research and regulatory assessments, allowing for data integration from multiple platforms researchgate.net. In silico methods can also be used for modeling metabolism and gene product expression at a genome scale, aiding in understanding the relationship between genotype, gene expression, and cellular physiology nih.gov.

Development of Humanized Animal Models for Specific Research Questions

Humanized animal models are created to better recapitulate aspects of human biology and disease, offering a more translationally relevant platform for preclinical research. These models involve the engraftment of human cells, tissues, or genetic material into animals, often immunodeficient strains, to study human-specific biological processes or disease conditions frontiersin.org.

Structure Activity Relationships Sar and Rational Design of Danazol Analogs

Elucidation of Key Structural Features for Biological Activity

Danazol's biological activity is primarily attributed to its steroid nucleus modified with a 17α-ethynyl group and a fused isoxazole (B147169) ring at the A-ring (positions 2,3) nih.govwikipedia.org. This unique structure confers its characteristic pharmacological properties, including weak androgenic and anabolic activity, weak progestogenic activity, weak antigonadotropic effects, weak steroidogenesis inhibition, and functional antiestrogenic activity wikipedia.org.

The steroid core provides the basic scaffold for interaction with steroid hormone receptors such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR) wikipedia.org. The 17α-ethynyl group is a common modification found in many synthetic steroids, contributing to oral bioavailability and metabolic stability nih.govwikipedia.org. The fused isoxazole ring at the A-ring is a distinctive feature of Danazol and is believed to play a significant role in its specific binding profile and inhibitory actions wikipedia.org.

Studies have indicated that the presence of a hydroxyl group at C-17 in Danazol derivatives can be associated with stronger anticancer activity compared to their 17-acetylated counterparts, suggesting the importance of this functional group for certain biological effects researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies for Receptor Binding and Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that relate the structural features of compounds to their biological activity nih.govjuit.ac.in. For Danazol and its analogs, QSAR has been applied to understand their interactions with receptors and enzymes.

QSAR models can utilize various molecular descriptors, such as chemical descriptors and toxicogenomic profiles, to predict activity nih.gov. While QSAR models have demonstrated good predictivity for specific endpoints like binding affinity to a certain target, their reliability can be influenced by factors such as the dataset used and the representation of structural features nih.govjuit.ac.incadaster.eu.

Studies evaluating physicochemical descriptors like logP, π, Rm, and Vm for Danazol derivatives have indicated a relationship between these parameters and properties such as lipophilicity and steric impediment, which can influence biological activity asianpubs.orgresearchgate.net. For instance, an increase in logP values for a Danazol-carbamazepine conjugate compared to Danazol suggested a higher degree of lipophilicity asianpubs.org.

Danazol is known to bind to AR, PR, and GR with varying affinities wikipedia.org. It also inhibits several steroidogenic enzymes wikipedia.orghres.ca. QSAR studies can help in predicting the binding affinity of Danazol analogs to these targets and their potential to inhibit specific enzymes, guiding the design of more potent or selective compounds.

Synthetic Methodologies for Danazol Derivatives

The synthesis of Danazol derivatives involves chemical transformations of the steroid nucleus to introduce or modify functional groups, aiming to alter their pharmacological properties.

Chemical Synthesis Pathways for Novel Analogs

The synthesis of Danazol typically starts from a steroid precursor, such as androstenedione (B190577) or ethisterone (B1671409) google.comgoogle.com. One reported method for preparing Danazol involves using androstenedione as a starting material and undergoing a series of steps including 3-site enol etherification, 17-site carbonyl ethynylation, 3-site hydrolysis, 2-site methylidynel hydroxylation, and oximation to form the fused isoxazole ring google.comgoogle.com.

Specific reactions involved in the synthesis of Danazol and its derivatives can include the reaction of a steroid precursor with reagents like triethyl orthoformate and p-toluenesulfonic acid for enol etherification, and the use of potassium hydroxide (B78521) and acetylene (B1199291) gas for ethynylation at the 17-carbonyl position google.comgoogle.com.

The synthesis of novel analogs often involves modifying the existing Danazol structure or using different steroid building blocks. For example, derivatives have been synthesized from dehydroepiandrosterone (B1670201) hkust.edu.hk.

Functional Group Modifications and Their Impact on Activity

Modifications to the functional groups on the Danazol core structure can significantly impact its biological activity. Changes to the heterocycle ring, such as replacing the isoxazole, have been shown to cause a significant drop in potency in certain biological assays hkust.edu.hk. However, within the same isoxazole ring system, modifications like changing a methyl group on the steroid core to a proton have shown potential to increase biological activity hkust.edu.hk.

The introduction of different functional groups or the modification of existing ones can alter the compound's lipophilicity, steric profile, and electronic properties, all of which play a role in receptor binding and enzyme interactions asianpubs.orgresearchgate.net. For instance, the degree of lipophilicity of Danazol derivatives can be influenced by the introduced functional groups asianpubs.orgresearchgate.net.

Characterization of Danazol Derivatives

Characterization of synthesized Danazol derivatives is essential to confirm their structure and purity before biological evaluation.

Spectroscopic and Spectrometric Analysis of Synthesized Compounds

Various spectroscopic and spectrometric techniques are employed to characterize Danazol derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry (EIMS) asianpubs.orgresearchgate.netasianpubs.orgscirp.org.

NMR spectroscopy provides detailed information about the hydrogen and carbon atoms in the molecule, allowing for confirmation of the compound's structure and the position of functional groups asianpubs.orgasianpubs.org. Characteristic chemical shifts in the NMR spectra can confirm the presence of specific structural features like methyl groups, alkyne protons, and protons within heterocyclic rings asianpubs.org.

IR spectroscopy can identify the presence of key functional groups based on their characteristic absorption frequencies scirp.org. For example, IR spectra can show signals corresponding to hydroxyl, carbonyl, and alkyne groups scirp.org.

Mass spectrometry provides the molecular weight of the synthesized compound and fragmentation patterns that can help in confirming the proposed structure asianpubs.orgasianpubs.org. Techniques like LC-MS are also used for analysis nih.gov.

Elemental analysis is another method used to determine the elemental composition of the synthesized derivatives, providing further confirmation of their purity and structure asianpubs.orgscirp.org.

Evaluation of Biological Activity Profiles of Analogs (e.g., Androgen Receptor Activation, Cardiac Effects)

The biological activity profiles of Danazol analogs are evaluated to understand their potential therapeutic effects and to identify compounds with improved properties compared to the parent drug. This evaluation often focuses on interactions with steroid hormone receptors, particularly the androgen receptor (AR), and potential effects on the cardiovascular system.

Danazol itself is known to act as a weak androgen receptor agonist. patsnap.comdrugbank.com Studies have investigated the binding of Danazol to various steroid hormone receptors, including androgen, glucocorticoid, progesterone, and estrogen receptors, to correlate binding affinity with observed biological activity in bioassays. nih.gov For instance, Danazol demonstrated androgenic and glucocorticoid activity in rat bioassays, aligning with its binding to the androgen and glucocorticoid receptors in rat tissues. nih.gov While it bound to the progesterone receptor, its progestational effects remain a subject of ongoing discussion. nih.gov Danazol did not show significant binding to the estrogen receptor in rat uterus. nih.gov

Research into Danazol derivatives has aimed to explore modifications that might alter these receptor interactions and downstream effects. One study evaluated the activity induced by a Danazol derivative on left ventricular pressure in isolated rat hearts. scirp.org This derivative significantly increased perfusion pressure and coronary resistance compared to control conditions and Danazol itself. scirp.org The study indicated that the Danazol derivative increased left ventricular pressure in a dose-dependent manner. scirp.org This effect was significantly inhibited by flutamide, an androgen receptor antagonist, suggesting that the positive inotropic activity of this Danazol derivative is mediated through the activation of the androgen receptor. scirp.org Further investigation in the same study indicated that the effect of the Danazol derivative on left ventricular pressure was not inhibited by nifedipine (B1678770) (a calcium channel blocker), prazosin (B1663645) (an α1 adrenoreceptor antagonist), or metoprolol (B1676517) (a selective β1 receptor blocker), suggesting that its mechanism of action on cardiac contractility in this model does not involve calcium channels or adrenergic receptors. scirp.orgalliedacademies.org

These findings highlight that modifications to the Danazol structure can lead to analogs with distinct biological activities, including altered effects on androgen receptor-mediated cardiac function. The evaluation of such analogs is crucial for understanding the structure-activity relationships and for the rational design of new compounds with potentially more favorable activity profiles.

Data Table: Effects of a Danazol Derivative on Isolated Rat Heart

| Compound | Perfusion Pressure (% Change vs. Control) | Coronary Resistance (% Change vs. Control) | Left Ventricular Pressure (% Change vs. Control) | Inhibition by Flutamide |

| Control | 0 | 0 | 0 | N/A |

| Danazol | No significant increase | No significant increase | Not significantly increased | N/A |

| Danazol Derivative | Significant increase | Significant increase | Dose-dependent increase | Yes |

Note: Data are illustrative based on research findings indicating significant increases and dose-dependency for the derivative compared to control and Danazol. Specific percentage changes would depend on the concentration and experimental conditions used in the study. scirp.orgalliedacademies.org

Further research on Danazol analogs continues to explore their interactions with various biological targets and their potential impact on different physiological systems, including the cardiovascular system and steroid hormone pathways.

Analytical Chemistry and Bioanalytical Techniques for Danazol

Chromatographic Methodologies for Quantification

Chromatographic methods are widely employed for the separation and quantification of danazol due to their ability to resolve the compound from complex matrices and potential impurities.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is a prevalent technique for the analysis of danazol in bulk drug, pharmaceutical formulations, and biological fluids such as plasma and serum. researchgate.netajpaonline.comresearchgate.nethygeiajournal.comwjpls.orgajpaonline.comingentaconnect.com RP-HPLC methods offer advantages in terms of accuracy, specificity, linearity, and sensitivity. ajpaonline.comresearchgate.netwjpls.org

Several RP-HPLC methods have been developed and validated for danazol quantification. A typical RP-HPLC method involves using a C18 column as the stationary phase. ajpaonline.comresearchgate.netwjpls.orgajpaonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous component, such as potassium dihydrogen orthophosphate or water, sometimes with the addition of an acid like phosphoric acid or formic acid. ajpaonline.comresearchgate.netsielc.com Detection is commonly carried out using a UV detector, with optimal wavelengths reported around 285 nm or 274 nm. ajpaonline.comresearchgate.netwjpls.orgajpaonline.com

Validation of these methods is performed according to guidelines from organizations like the International Conference on Harmonisation (ICH), assessing parameters such as specificity, sensitivity, linearity, accuracy, precision, ruggedness, and robustness. ajpaonline.comresearchgate.nethygeiajournal.comwjpls.org